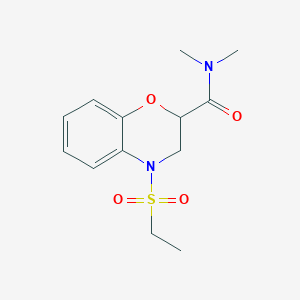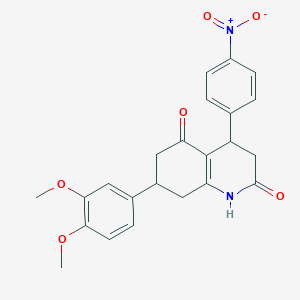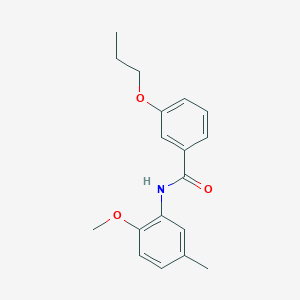![molecular formula C22H17ClN2OS B4849451 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide](/img/structure/B4849451.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide
説明
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide is not fully understood. However, studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide interacts with various proteins, including tubulin and histone deacetylases, which are involved in cell division and gene expression, respectively. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and physiological effects:
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, protection of neurons from oxidative stress, and detection of amyloid beta plaques. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in cell death.
実験室実験の利点と制限
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide, including its potential applications in drug delivery, imaging, and therapy. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide can be conjugated with various molecules, including peptides and antibodies, to target specific cells or tissues. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide can also be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability. Further studies are needed to fully understand the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has been extensively studied for its ability to inhibit cancer cell growth, protect neurons from oxidative stress, and detect amyloid beta plaques. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has several advantages for lab experiments, including its high purity, stability, and solubility. Further studies are needed to fully understand the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide and its potential applications in various fields.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and imaging. In cancer therapy, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In imaging, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide has been used as a fluorescent probe for the detection of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c23-17-12-11-16(22-25-18-8-4-5-9-20(18)27-22)14-19(17)24-21(26)13-10-15-6-2-1-3-7-15/h1-9,11-12,14H,10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFAXJWRDSWNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849370.png)


![1-(cyclopropylmethyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4849410.png)
![N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4849437.png)
![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849444.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)
![3,3'-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4849462.png)
![2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4849474.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)